molecular formula C24H27N7O4 B4333347 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B4333347
M. Wt: 477.5 g/mol
InChI Key: NKXORSXYDUYCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions, making it a valuable candidate for research in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the piperazine derivative by reacting 1,3-benzodioxole with piperazine under controlled conditions. This intermediate is then coupled with a triazine derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and continuous monitoring of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific diseases such as cancer and neurological disorders.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione: Shares a similar piperazine and benzodioxole structure but differs in the core scaffold.

    3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethoxy-2H-chromen-2-one: Contains a benzodioxole and piperazine moiety but has a different core structure.

Uniqueness

The uniqueness of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its triazine core, which imparts stability and versatility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with specific molecular targets further enhances its potential in scientific research and industrial applications.

Properties

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O4/c25-23-27-22(28-24(29-23)26-17-2-4-18-21(12-17)33-10-9-32-18)14-31-7-5-30(6-8-31)13-16-1-3-19-20(11-16)35-15-34-19/h1-4,11-12H,5-10,13-15H2,(H3,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXORSXYDUYCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NC(=N4)NC5=CC6=C(C=C5)OCCO6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

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